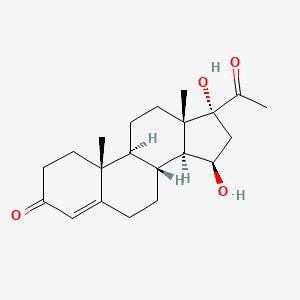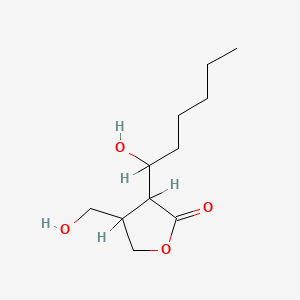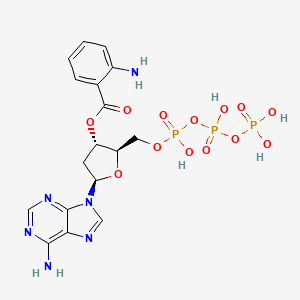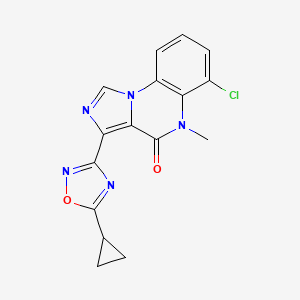
苯硒酸
描述
硒化合物 1 属于氧族元素家族,该家族还包括氧、硫和碲。硒于 1817 年由瑞典的 J.J. 贝采利乌斯发现。 它是一种非金属元素,原子序数为 34,以其各种氧化态而闻名,包括 -2、+4 和 +6 。 硒化合物因其在有机合成、材料科学和生物过程中的应用而受到广泛关注 .
科学研究应用
硒化合物 1 具有广泛的科学研究应用:
作用机制
硒化合物 1 的作用机制涉及其掺入硒蛋白中,硒蛋白在体内发挥多种功能。 硒代谢生成硒磷酸和硒代半胱氨酸,然后通过独特的遗传编码机制掺入蛋白质 。 这些硒蛋白充当抗氧化剂,保护细胞免受氧化损伤并调节炎症 .
类似化合物:
- 二氧化硒
- 硒代蛋氨酸
- 硒代半胱氨酸
- 硒氧化物
- 二硒化物
比较: 硒化合物 1 因其特定的氧化态和反应性而独一无二。 与硫化合物不同,硒化合物往往在生物系统中被还原,使其更有效地用作抗氧化剂 。 此外,硒化合物在材料科学和医学方面具有独特的应用,使其与其他氧族元素化合物区分开来 .
生化分析
Biochemical Properties
Benzeneseleninic acid plays a significant role in biochemical reactions, particularly as an oxidizing and deprotecting reagent. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, benzeneseleninic acid can oxidize sulfhydryl groups in peptides to form disulfide bonds, which are crucial for the structural stability and biological activity of peptides . Additionally, benzeneseleninic acid can deprotect acetamidomethyl groups in peptides, facilitating the formation of multi-cyclic peptides with disulfide bonds and thioether bridges
Cellular Effects
Benzeneseleninic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzeneseleninic acid can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . This activation can result in changes in gene expression and alterations in cellular metabolism. Furthermore, benzeneseleninic acid has been reported to affect the redox state of cells, which can influence various cellular functions, including cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
The molecular mechanism of benzeneseleninic acid involves its ability to act as an oxidizing agent. It can oxidize thiol groups in proteins and peptides, leading to the formation of disulfide bonds . This oxidation process is crucial for the structural integrity and function of many proteins. Additionally, benzeneseleninic acid can interact with other biomolecules, such as nucleic acids, by inducing oxidative modifications . These modifications can affect the stability and function of nucleic acids, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzeneseleninic acid can change over time. The stability and degradation of benzeneseleninic acid are important factors that influence its long-term effects on cellular function. Studies have shown that benzeneseleninic acid is relatively stable under mild conditions, but it can degrade over time, especially in the presence of light and heat . This degradation can lead to a decrease in its oxidizing activity and, consequently, its effectiveness in biochemical reactions. Long-term exposure to benzeneseleninic acid has been reported to cause oxidative damage to cells, leading to alterations in cellular function and viability .
Dosage Effects in Animal Models
The effects of benzeneseleninic acid vary with different dosages in animal models. At low doses, benzeneseleninic acid has been shown to have beneficial effects, such as enhancing antioxidant defenses and protecting against oxidative stress . At high doses, benzeneseleninic acid can be toxic and cause adverse effects, including oxidative damage to tissues and organs . Studies have reported threshold effects, where the beneficial effects of benzeneseleninic acid are observed at low doses, but toxicity occurs at higher doses . These findings highlight the importance of determining the optimal dosage of benzeneseleninic acid for therapeutic applications.
Metabolic Pathways
Benzeneseleninic acid is involved in various metabolic pathways, including those related to oxidative stress and redox regulation. It can interact with enzymes such as glutathione peroxidase and thioredoxin reductase, which play crucial roles in maintaining cellular redox balance . By modulating the activity of these enzymes, benzeneseleninic acid can influence metabolic flux and metabolite levels. Additionally, benzeneseleninic acid can affect the levels of reactive oxygen species and other redox-active molecules, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of benzeneseleninic acid within cells and tissues are essential for its biological activity. Benzeneseleninic acid can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, it can interact with various transporters and binding proteins that influence its localization and accumulation. The distribution of benzeneseleninic acid within tissues can also affect its biological activity, with higher concentrations observed in tissues with high oxidative activity .
Subcellular Localization
The subcellular localization of benzeneseleninic acid is critical for its activity and function. Benzeneseleninic acid can be localized to specific cellular compartments, such as the mitochondria, where it can exert its effects on cellular metabolism and redox regulation . Targeting signals and post-translational modifications can direct benzeneseleninic acid to specific organelles, influencing its activity and function. For example, the presence of specific targeting sequences can direct benzeneseleninic acid to the mitochondria, where it can modulate mitochondrial function and oxidative stress .
准备方法
合成路线和反应条件: 硒化合物 1 可以通过多种方法合成。一种常见的方法是在受控条件下使元素硒与有机底物反应。 例如,二氧化硒可用作氧化剂,将硒引入有机分子 。 另一种方法是使用硒 (IV) 氧化物和氢过氧化物体系作为“绿色试剂”来氧化不同的有机官能团 .
工业生产方法: 硒化合物 1 的工业生产通常涉及使用二氧化硒的大规模氧化反应。 该过程通常包括使元素硒与氧气反应生成二氧化硒,然后将其用于随后的反应以生成所需的硒化合物 .
化学反应分析
反应类型: 硒化合物 1 经历各种化学反应,包括氧化、还原和取代。 例如,二氧化硒可以将烯烃氧化生成环氧化物和二醇 。 它还可以参与将硫化物氧化为亚砜和将仲胺氧化为硝酮 .
常用试剂和条件: 与硒化合物 1 反应中常用的试剂包括过氧化氢、叔丁基过氧化氢和各种有机底物。 反应通常在温和条件下进行,以确保选择性和产率 .
相似化合物的比较
- Selenium dioxide
- Selenomethionine
- Selenocysteine
- Selenoxides
- Diselenides
Comparison: Selenium Compound 1 is unique due to its specific oxidation states and reactivity. Unlike sulfur compounds, selenium compounds tend to be reduced in biological systems, making them more effective as antioxidants . Additionally, selenium compounds have distinct applications in materials science and medicine, setting them apart from other chalcogen compounds .
属性
IUPAC Name |
benzeneseleninic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2Se/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHKGDVGLJJAMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220238 | |
| Record name | Benzeneseleninic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6996-92-5 | |
| Record name | Benzeneseleninic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6996-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneseleninic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006996925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneseleninic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Seleninobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


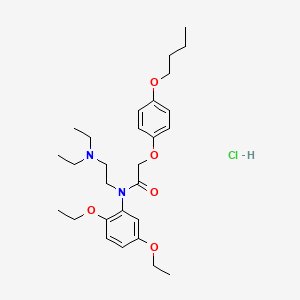
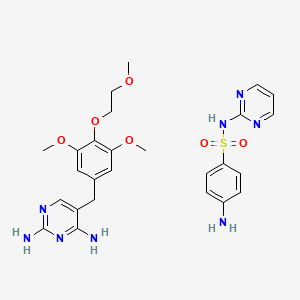
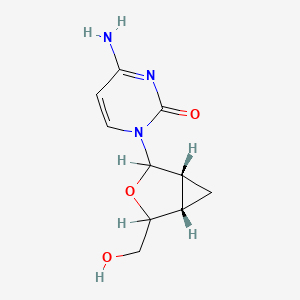

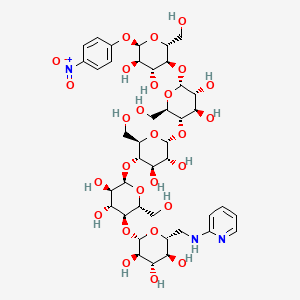
![5-Hydroxybenzo[c]fluoren-7-one](/img/structure/B1205787.png)
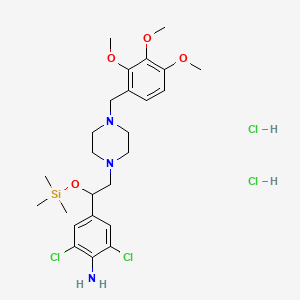

![6-bromo-2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1205790.png)
